(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol is a versatile chemical compound with a unique structure that allows for various applications in scientific research. It is known for its potential use in drug synthesis and material science, contributing to advancements in multiple fields.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The oxazole ring can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of substituted oxazole derivatives .
Scientific Research Applications
(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, influencing biological pathways. Detailed mechanisms are still under investigation, but it is believed to modulate specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)acetaldehyde: Contains an aldehyde group instead of methanol.
(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)acetic acid: Features a carboxylic acid group instead of methanol.
Uniqueness
(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol is unique due to its specific combination of a cyclobutyl group and an oxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(2-cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6-8(5-11)12-9(10-6)7-3-2-4-7/h7,11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKPLAIEJZZYJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2CCC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.